molecular formula C24H40O4 B1668608 Chenodeoxycholic acid CAS No. 474-25-9

Chenodeoxycholic acid

Cat. No. B1668608
CAS RN: 474-25-9
M. Wt: 392.6 g/mol
InChI Key: RUDATBOHQWOJDD-BSWAIDMHSA-N
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Description

Chenodeoxycholic acid (CDCA), also known as chenodesoxycholic acid, chenocholic acid, and 3α,7α-dihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver from cholesterol . It is one of the main bile acids and is used for the treatment of primary biliary cirrhosis .


Synthesis Analysis

Chenodeoxycholic acid is synthesized in the liver from cholesterol via several enzymatic steps . It can be conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .


Molecular Structure Analysis

Chenodeoxycholic acid contains four fused rings of 17 carbon atoms with added functional groups or conjugated amino acids .


Chemical Reactions Analysis

Chenodeoxycholic acid is involved in various chemical reactions. It works by dissolving the cholesterol that makes gallstones and inhibiting the production of cholesterol in the liver and absorption in the intestines . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .


Physical And Chemical Properties Analysis

Chenodeoxycholic acid has a molar mass of 392.57 g/mol . It has a melting point of 165 to 167 °C . It is practically insoluble in water but soluble in alcohol and acetic acid .

Scientific Research Applications

Dissolution of Gallstones

  • Application Summary : CDCA has been clinically used for the dissolution of gallbladder stones .
  • Methods of Application : The application involves oral intake of CDCA at doses ranging from 375 to 750 mg/day .

Treatment of Cerebrotendinous Xanthomatosis (CTX)

  • Application Summary : CDCA has been approved for the treatment of patients with CTX, a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene .
  • Methods of Application : Early initiation of CDCA therapy, at doses up to 750 mg/day, is considered the standard medical therapy for CTX .
  • Results or Outcomes : The treatment results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .

Modulation of the Gut Microbiome

  • Application Summary : Research studies have found several links between CDCA and the modulation of the gut microbiome .
  • Results or Outcomes : The modulation of the gut microbiome by CDCA is suggested to improve overall health .

Inhibition of HMG CoA Reductase

  • Application Summary : CDCA has been found to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG CoA) reductase in the liver .
  • Results or Outcomes : The inhibition of HMG CoA reductase by CDCA could potentially have implications in the regulation of cholesterol metabolism .

Promotion of GLP-1 Release

  • Application Summary : CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 .
  • Results or Outcomes : The promotion of GLP-1 release by CDCA could potentially have therapeutic implications in the management of diabetes .

Modulation of Energy Metabolism

  • Application Summary : CDCA, together with other bile acids, plays essential roles in several physiological processes in the body, such as energy metabolism .
  • Results or Outcomes : The modulation of energy metabolism by CDCA is suggested to improve overall health .

Biological Medicine

  • Application Summary : CDCA and its derivatives show broad application prospects in the field of biological medicine .

Molecular Recognition

  • Application Summary : CDCA has been extended to molecular recognition .

Functional Materials

  • Application Summary : CDCA has been extended to the field of functional materials .

Safety And Hazards

Chenodeoxycholic acid can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves and eye/face protection, should be worn when handling this substance .

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020260
Record name Chenodeoxycholic acid
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Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chenodeoxycholic acid
Source Human Metabolome Database (HMDB)
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Solubility

0.0899 mg/mL
Record name Chenodeoxycholic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids.
Record name Chenodeoxycholic acid
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Product Name

Chenodeoxycholic acid

CAS RN

474-25-9
Record name Chenodeoxycholic acid
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Record name CHENODIOL
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Record name Chenodeoxycholic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-171, 165 - 167 °C
Record name Chenodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chenodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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